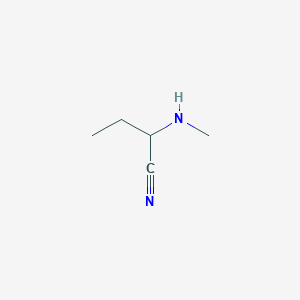

2-(Methylamino)butanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

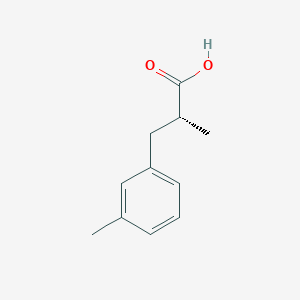

“2-(Methylamino)butanenitrile” is a chemical compound with the CAS Number: 106588-24-3 . It has a molecular weight of 98.15 and its IUPAC name is 2-(methylamino)butanenitrile .

Molecular Structure Analysis

The molecular structure of “2-(Methylamino)butanenitrile” is represented by the linear formula C5H10N2 . The InChI code for this compound is 1S/C5H10N2/c1-3-5(4-6)7-2/h5,7H,3H2,1-2H3 .Physical And Chemical Properties Analysis

The boiling point of “2-(Methylamino)butanenitrile” is 66/15 Torr . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Thermodynamic Properties and Phase Equilibria

- Butanenitrile, including derivatives like 2-(Methylamino)butanenitrile, has been studied for its thermodynamic properties and phase equilibria. Research on mixtures of butanenitrile with alcohols like 2-methyl-1-propanol or 2-methyl-2-propanol has provided insights into excess Gibbs free energies and excess enthalpies at different temperatures (Garriga, Sánchez, Pérez, & Gracia, 1997). Additionally, studies on densities and viscosities of binary mixtures of butanenitrile with butanol isomers at various temperatures have contributed to a better understanding of its physical properties (Martı́nez, Garriga, Pérez, & Gracia, 2000).

Biochemical Synthesis and Applications

- The compound has been involved in biochemical research, like the immobilization of nitrilase on bioinspired silica for efficient synthesis of specific acids from butanenitrile derivatives. This approach demonstrated improved thermal and pH stability, along with enhanced reusability of the enzyme (Jin, Guo, Li, Liu, & Zheng, 2016).

Chemical Synthesis and Reactions

- In chemical synthesis, 2-(Methylamino)butanenitrile and related compounds have been utilized in various reactions. For instance, thiourea-catalyzed asymmetric Michael addition involving derivatives of butanenitrile has been explored for the production of specific organic compounds (Inokuma, Hoashi, & Takemoto, 2006). Additionally, the synthesis of new 2-amino-3-cyanopyridine derivatives from a 2-Aminonicotinonitrile derivative, which has implications in anticancer research, involves reactions with butanenitrile (Mansour, Sayed, Marzouk, & Shaban, 2021).

Spectroscopic Analysis and Atmospheric Studies

- The infrared spectra of butanenitrile, including its gaseous derivatives, have been studied to understand their atmospheric applications, especially in the context of planetary atmospheres like Titan (Raulin, Accaoui, Razaghi, Dang‐Nhu, Coustenis, & Gautier, 1990).

Catalysis and Isomerization Studies

- Nickel-catalyzed isomerization of 2-methyl-3-butenenitrile, a compound closely related to 2-(Methylamino)butanenitrile, has been investigated for its potential in producing various nitrile compounds. These studies contribute to a deeper understanding of catalysis and reaction mechanisms in organic chemistry (Liu, Liu, Cheng, & Han, 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Nitriles, in general, are known to undergo nucleophilic substitution reactions .

Mode of Action

2-(Methylamino)butanenitrile likely undergoes a nucleophilic substitution reaction, similar to other nitriles . In this reaction, a nucleophile (a molecule that donates an electron pair) replaces a group in another molecule. For instance, if a halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol, the halogen is replaced by a -CN group, and a nitrile is produced . This reaction is known as an S N 2 reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions involving 2-(Methylamino)butanenitrile. For instance, the presence of water during the reaction of a halogenoalkane with cyanide ions can lead to substitution by -OH instead of -CN .

Propriétés

IUPAC Name |

2-(methylamino)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-3-5(4-6)7-2/h5,7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGZNMYHMLXWRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)butanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853490.png)

![3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide](/img/structure/B2853500.png)

![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2853503.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2853505.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2853509.png)